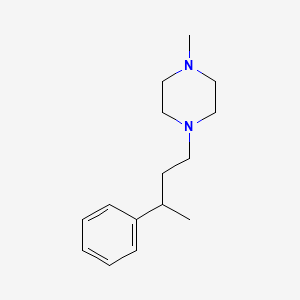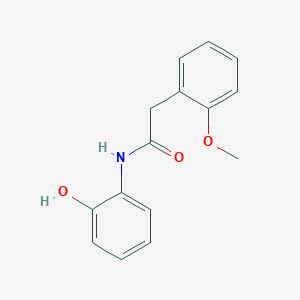![molecular formula C17H19N3O3 B5058103 2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5058103.png)
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as N-(2-(3-pyridinyl)-1-piperidinyl)-4-(nitrooxy)phenylacetamide (PPN), is a synthetic compound that has been studied for its potential use as a therapeutic agent. PPN is a nitric oxide (NO) donor, meaning that it can release NO in a controlled manner in vivo. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO by PPN has been suggested to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
PPN releases NO in a controlled manner through a process known as nitrosothiol-mediated NO release. PPN contains a nitrosothiol group, which can react with thiol-containing biomolecules in vivo to release NO. The controlled release of NO by PPN has been suggested to have therapeutic benefits, as excessive NO production can lead to oxidative stress and tissue damage.
Biochemical and Physiological Effects:
The release of NO by PPN has been shown to have various biochemical and physiological effects. NO is a potent vasodilator, meaning that it can increase blood flow and oxygen delivery to tissues. NO also plays a role in neurotransmission, immune response, and cell signaling. The controlled release of NO by PPN has been suggested to have potential therapeutic benefits in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPN in lab experiments is its ability to release NO in a controlled manner. This allows for precise dosing and reduces the risk of toxicity associated with excessive NO production. However, one limitation of using PPN is its potential instability in aqueous solutions, which can lead to variability in NO release.
Orientations Futures
There are several potential future directions for research on PPN. One area of interest is the development of new NO donors that can release NO in a more targeted manner. Another area of interest is the use of PPN in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the potential long-term effects of PPN use in vivo.
Méthodes De Synthèse
PPN can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-(3-pyridinyl)-1-piperidinylmethanol, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
PPN has been studied for its potential use as a therapeutic agent in various disease models. In animal models of ischemia-reperfusion injury, PPN has been shown to reduce tissue damage and improve functional recovery. PPN has also been studied for its potential use in the treatment of cancer, as NO has been shown to have anti-tumor effects. In addition, PPN has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as NO has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
2-nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-6-13(10-16(17)20(22)23)12-19-9-2-1-5-15(19)14-4-3-8-18-11-14/h3-4,6-8,10-11,15,21H,1-2,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBYXWGXVRHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3'-dimethyl-4'-{[(3-methyl-2-thienyl)methylene]amino}-4-biphenylyl)[(3-methyl-2-thienyl)methylene]amine](/img/structure/B5058022.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)

![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B5058073.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)
![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5058095.png)
![1-cyclopentyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5058108.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5058122.png)
![methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B5058123.png)
![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![3-allyl-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)